1-(4-fluorophenyl)-2-[(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one 1-(4-fluorophenyl)-2-[(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1049282-73-6
VCID: VC11933470
InChI: InChI=1S/C21H20FN5O2S2/c22-16-4-2-15(3-5-16)18(28)14-31-21-25-17(13-30-21)12-19(29)26-8-10-27(11-9-26)20-23-6-1-7-24-20/h1-7,13H,8-12,14H2
SMILES: C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H20FN5O2S2
Molecular Weight: 457.5 g/mol

1-(4-fluorophenyl)-2-[(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one

CAS No.: 1049282-73-6

Cat. No.: VC11933470

Molecular Formula: C21H20FN5O2S2

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-2-[(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one - 1049282-73-6

Specification

CAS No. 1049282-73-6
Molecular Formula C21H20FN5O2S2
Molecular Weight 457.5 g/mol
IUPAC Name 2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C21H20FN5O2S2/c22-16-4-2-15(3-5-16)18(28)14-31-21-25-17(13-30-21)12-19(29)26-8-10-27(11-9-26)20-23-6-1-7-24-20/h1-7,13H,8-12,14H2
Standard InChI Key YTNZOVQKMFEDIK-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=C(C=C4)F
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=C(C=C4)F

Introduction

Synthesis

The synthesis of this compound likely involves multi-step reactions combining:

  • Formation of the Thiazole Ring: Typically synthesized via cyclization reactions involving thiourea or related sulfur-containing precursors.

  • Introduction of the Piperazine-Pyrimidine Moiety: Achieved through nucleophilic substitution or reductive amination.

  • Attachment of the Fluorophenyl Group: Often introduced via electrophilic aromatic substitution or coupling reactions.

  • Final Assembly: The ethanone backbone is linked through sulfanyl (-S-) bridges to connect the thiazole and fluorophenyl groups.

General Synthetic Pathway:

  • Prepare 4-(pyrimidin-2-yl)piperazine intermediate.

  • Cyclize to form the thiazole ring.

  • Couple the fluorophenyl group to complete the structure.

Biological Relevance

Compounds with similar structural motifs have been studied for their pharmacological properties, including:

  • Antimicrobial Activity: Thiazole derivatives are known for antibacterial and antifungal properties .

  • Enzyme Inhibition: The piperazine-pyrimidine system is often explored in kinase inhibitors targeting cancer pathways .

  • Anti-inflammatory Potential: Molecular docking studies suggest such compounds may inhibit enzymes like 5-lipoxygenase .

Potential Applications:

  • Drug Development: Investigated for use as enzyme inhibitors or receptor modulators.

  • Chemical Probes: Used in research to study biological pathways due to their structural diversity.

Crystallography

Crystallographic data for related compounds reveal:

  • Stabilization through hydrogen bonding (e.g., N-H⋯O interactions).

  • π–π stacking interactions between aromatic rings .

These features contribute to the molecule's stability and potential binding affinity in biological systems.

Comparative Analysis with Related Compounds

Compound NameKey DifferenceApplication
Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-furo[2,3-d]pyrimidine Fused pyrimidine instead of thiazoleAntimicrobial properties
N-(3-cyano-benzothiophene)-thiadiazol-sulfanyl-acetamide Benzothiophene core instead of fluorophenylAnti-inflammatory (5-lipoxygenase)
5-(4-fluorophenyl)-oxazol-pyridine derivative Oxazole instead of thiazoleMAP kinase inhibition

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